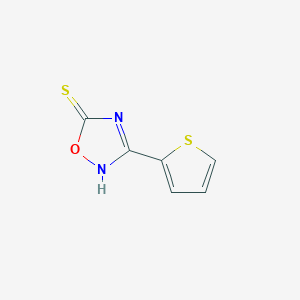

3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-2-yl-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS2/c10-6-7-5(8-9-6)4-2-1-3-11-4/h1-3H,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJRHAMOEYRTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=S)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol

Abstract

This technical guide provides a detailed, two-step synthetic pathway for the preparation of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis involves the initial formation of a key intermediate, thiophene-2-carboxamidoxime, from thiophene-2-carbonitrile, followed by a base-catalyzed cyclization with carbon disulfide to yield the target molecule. This document offers in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights to ensure replicability and a thorough understanding of the process.

Introduction

The 1,2,4-oxadiazole moiety is a significant scaffold in medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities, which can enhance the pharmacokinetic properties of drug candidates. When functionalized with a thiol group and a thiophene ring, as in this compound, the resulting molecule presents a unique combination of structural features that are attractive for exploring novel biological activities. The thiophene ring, a common pharmacophore, and the reactive thiol group offer multiple points for further derivatization, making the title compound a valuable building block in the synthesis of more complex molecules. This guide presents a reliable and well-documented synthetic route, designed to be accessible to researchers and professionals in the field of organic and medicinal chemistry.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved in two primary stages. The first stage is the conversion of a commercially available nitrile into an amidoxime. The second stage involves the cyclization of this intermediate with a one-carbon synthon to construct the desired 1,2,4-oxadiazole-5-thiol ring.

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of Thiophene-2-carboxamidoxime

The initial and crucial step in this synthetic sequence is the formation of the amidoxime intermediate. This transformation is foundational as the amidoxime provides the necessary N-C-N-O framework for the subsequent cyclization.

Chemical Rationale and Mechanistic Insight

The synthesis of amidoximes from nitriles is a well-established nucleophilic addition reaction. Hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbon of the nitrile group. The reaction is typically performed using hydroxylamine hydrochloride (NH₂OH·HCl), which requires the presence of a mild base to liberate the free hydroxylamine. Sodium carbonate is an effective choice as it is strong enough to deprotonate the hydroxylamine hydrochloride but not so strong as to cause unwanted side reactions. The reaction proceeds through a zwitterionic intermediate which then rearranges to form the stable amidoxime product.

Caption: Mechanism of amidoxime formation.

Detailed Experimental Protocol

Materials:

-

Thiophene-2-carbonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-2-carbonitrile (1 equivalent) in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).

-

To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and anhydrous sodium carbonate (1.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield thiophene-2-carboxamidoxime as a white to off-white solid.

Trustworthiness Note: The purity of the obtained amidoxime is crucial for the success of the subsequent step. It is recommended to verify the product's identity and purity using techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy before proceeding.

Part 2: Synthesis of this compound

With the key amidoxime intermediate in hand, the next stage involves the construction of the 1,2,4-oxadiazole-5-thiol ring. This is achieved through a cyclization reaction with carbon disulfide.

Chemical Rationale and Mechanistic Insight

This cyclization is a base-promoted condensation reaction. A strong base, such as potassium hydroxide, is essential to deprotonate the hydroxyl group of the amidoxime, forming a more nucleophilic alkoxide. This intermediate then attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbonate intermediate undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the thiocarbonyl carbon, followed by the elimination of a molecule of hydrogen sulfide, to form the stable aromatic 1,2,4-oxadiazole-5-thiol ring. The product exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often being predominant in the solid state.

Caption: Proposed mechanism for the 1,2,4-oxadiazole-5-thiol ring formation.

Detailed Experimental Protocol

Materials:

-

Thiophene-2-carboxamidoxime

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Absolute Ethanol

-

Dilute Hydrochloric Acid (HCl)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve thiophene-2-carboxamidoxime (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol.

-

Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise with stirring. Caution: Carbon disulfide is highly flammable and volatile. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and filter to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum to obtain this compound.

Data Summary

| Step | Key Reactants | Key Reagents | Solvent | Temperature | Typical Reaction Time |

| 1 | Thiophene-2-carbonitrile | NH₂OH·HCl, Na₂CO₃ | Ethanol/Water | Reflux | 4-6 hours |

| 2 | Thiophene-2-carboxamidoxime | CS₂, KOH | Absolute Ethanol | Reflux | 8-12 hours |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the formation of a thiophene-2-carboxamidoxime intermediate and its subsequent cyclization with carbon disulfide. This guide has provided a detailed and scientifically grounded protocol for each step, including mechanistic insights and practical experimental procedures. By following this guide, researchers and drug development professionals can efficiently synthesize this valuable heterocyclic building block for further exploration in various chemical and biological applications.

References

-

A novel and convenient method for the synthesis of 1,2,4-oxadiazole-5-thiones with carbon disulfide as effective C=S source has been developed in a super basic condition. The presented method has a broad substrate scope, and various corresponding 1,2,4-oxadiazole-5-thiones have been obtained in good to excellent yields. (Source: ResearchGate, Synthesis of 1,2,4-Oxadiazole-5-thiones and Thioamides, [Link])

-

Methods used for the synthesis of 3,5-substituted 1,2,4-oxadiazoles are reviewed. The syntheses are based mostly on the use of primary amidoximes and acylating agents as the initial reactants. (Source: ResearchGate, Synthesis of 1,2,4-oxadiazoles (a review), [Link])

-

The reaction of amidoximes with 1,1'-thiocarbonyldiimidazole (TCDI) followed by treatment with silica gel or boron trifluoride diethyl etherate (BF3·OEt2) provided 3-substituted 4,5-dihydro-5-oxo-1,2,4-thiadiazoles. (Source: A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes, [Link])

-

N-arylthiophene-2-carboxamidoxime derivatives were synthesized by using two methods and then subjected to thermolysis. (Source: ResearchGate, Suggested mechanism for formation of thiophene-2-carbonitrile oxide (11), [Link])

A Technical Guide to Novel Synthetic Routes for 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol

Abstract

The 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol scaffold is a molecule of significant interest in medicinal chemistry, combining the bioisosteric properties of the 1,2,4-oxadiazole ring with the versatile pharmacological profile of the thiophene moiety. This technical guide provides an in-depth exploration of modern and efficient synthetic pathways to this target compound. Moving beyond classical, hazardous reagents, we focus on novel, scalable, and safer methodologies. This document details the critical synthesis of the key precursor, thiophene-2-carboxamidoxime, and subsequently elucidates various cyclization strategies to construct the desired heterocyclic core. Each route is analyzed for its mechanistic underpinnings, operational advantages, and potential drawbacks. A comprehensive, field-tested experimental protocol for the most promising synthetic route is provided, alongside a comparative analysis to guide researchers in their synthetic planning and execution.

Introduction: The Strategic Importance of the Target Scaffold

The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in drug discovery, frequently employed as a bioisostere for amide and ester functionalities. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding affinity. When coupled with a thiophene ring—a component found in numerous approved drugs for its ability to engage in various biological interactions—the resulting scaffold, 3-(Thiophen-2-yl)-1,2,4-oxadiazole, becomes a compelling target for library synthesis and lead optimization.

The addition of a 5-thiol group introduces a versatile functional handle. This thiol moiety exists in a tautomeric equilibrium with its thione form and provides a reactive site for further derivatization, enabling the exploration of structure-activity relationships (SAR) through S-alkylation, oxidation, or conversion to other functional groups. The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is well-documented, typically involving the reaction of an acylhydrazide with carbon disulfide.[1][2] This guide adapts and applies similar modern principles to the synthesis of the isomeric 1,2,4-oxadiazole core.

Retrosynthetic Analysis and Core Strategy

A logical retrosynthetic disconnection of the target molecule reveals the most viable synthetic strategy. The 1,2,4-oxadiazole ring is most effectively constructed via a [4+1] cycloaddition approach, where four atoms are provided by an amidoxime precursor and one carbon atom is supplied by a suitable electrophile.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol. This molecule belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2] A critical feature of this and related 5-thiol-1,2,4-oxadiazole compounds is the existence of thiol-thione tautomerism, a phenomenon that profoundly influences its chemical properties and spectroscopic signature.[3][4][5] This guide, intended for researchers and drug development professionals, moves beyond simple data reporting to explain the causality behind experimental choices and data interpretation. We will detail the integrated use of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible Spectroscopy to achieve an unambiguous structural elucidation, with a special focus on identifying the predominant tautomeric form.

Molecular Context: Structure, Significance, and Tautomerism

The Privileged 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle considered a "privileged scaffold" in drug discovery. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][6] The stability of the ring and its ability to act as a bioisosteric replacement for other functional groups, such as esters and amides, make it a valuable component in the design of novel therapeutic agents.

Thiol-Thione Tautomerism: The Central Challenge

The primary consideration in the characterization of this compound is its existence as a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[4][7]

-

Thiol Form: Contains an exocyclic sulfur-hydrogen (S-H) bond.

-

Thione Form: Features a carbon-sulfur double bond (C=S) with the proton residing on a ring nitrogen atom (N-H).

The position of this equilibrium can be influenced by the physical state (solid vs. solution), solvent polarity, and temperature. Spectroscopic analysis is not merely about confirming the atomic connectivity but is essential for determining which tautomer predominates under the experimental conditions. Evidence from related compounds suggests the thione form is often more stable.[1]

Caption: Thiol-Thione tautomeric equilibrium.

Synthesis and Sample Preparation: A Foundational Protocol

An unambiguous characterization begins with a pure sample. The synthesis of the title compound typically follows a well-established pathway for 1,2,4-oxadiazole-5-thiols, involving the cyclization of an intermediate acid hydrazide.[6][8]

Recommended Synthetic Workflow

The synthesis is generally achieved by reacting thiophene-2-carbohydrazide with carbon disulfide in an alkaline medium, followed by acidification. This one-pot reaction is efficient and leverages common laboratory reagents.

Caption: General synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

Causality: This protocol, adapted from procedures for analogous compounds, uses ethanolic potassium hydroxide to deprotonate the hydrazide, allowing it to act as a nucleophile towards carbon disulfide.[3][6] The subsequent acidification protonates the intermediate, triggering ring closure to form the stable oxadiazole ring.

-

Reaction Setup: Dissolve thiophene-2-carbohydrazide (1 equiv.) and potassium hydroxide (1.1 equiv.) in absolute ethanol in a round-bottom flask.

-

Nucleophilic Addition: Cool the mixture in an ice bath and add carbon disulfide (1.5 equiv.) dropwise with stirring.

-

Reaction: Allow the mixture to warm to room temperature, then heat under reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture and reduce the solvent volume under vacuum.

-

Cyclization & Precipitation: Dissolve the residue in water and filter to remove any impurities. Cool the filtrate in an ice bath and acidify with a dilute acid (e.g., acetic acid or HCl) to a pH of 5-6.

-

Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol-water) to yield the pure product.

A Multi-Technique Spectroscopic Analysis

No single technique can provide a complete picture. The integration of data from IR, NMR, and MS is essential for a validated structural assignment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy provides the first crucial evidence for the thiol-thione tautomerism. The key is to look for the N-H stretching vibration, characteristic of the thione form, which typically appears as a moderately strong band, while the S-H stretch of the thiol form is often very weak or absent.[3][9] The C=S stretch provides further confirmatory evidence for the thione tautomer.

| Expected Absorption Band (cm⁻¹) | Assignment | Significance & Rationale |

| 3100 - 3350 | N-H stretch | Primary indicator of the thione tautomer . Its presence strongly suggests the proton resides on a nitrogen atom.[3] |

| ~2570 | S-H stretch | Indicator of the thiol tautomer. This band is often weak and may not be observed, suggesting the thione form is dominant.[6] |

| 1600 - 1650 | C=N stretch | Confirms the presence of the imine functionality within the oxadiazole ring.[3] |

| 1250 - 1270 | C=S stretch | Primary indicator of the thione tautomer . A strong band in this region is a key piece of evidence.[10] |

| ~1100 | C-O-C stretch | Characteristic of the ether-like linkage within the oxadiazole ring.[6] |

| 700 - 800 | C-H out-of-plane bend | Confirms the presence of the substituted thiophene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Mapping

Expertise & Rationale: NMR provides the most detailed structural information. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is capable of dissolving the compound and preserving the signals from exchangeable protons (N-H or S-H).

¹H NMR Spectroscopy: The proton spectrum allows for the definitive identification of the dominant tautomer in solution.

-

Thiophene Protons (6.8 - 8.0 ppm): The three protons on the thiophene ring will appear as a complex multiplet or as distinct doublets and doublets of doublets, characteristic of a 2-substituted thiophene.[11]

-

Exchangeable Proton (13.0 - 15.0 ppm): This is the most diagnostic signal. A broad singlet appearing far downfield is characteristic of either an N-H (thione) or S-H (thiol) proton.[3][6] To confirm its identity, a D₂O exchange experiment is performed. A few drops of D₂O are added to the NMR tube, and the spectrum is re-acquired; the signal for the exchangeable proton will disappear, confirming it is not a C-H proton. The chemical shift in this region is more commonly associated with the N-H of a thione tautomer.[1]

¹³C NMR Spectroscopy: The carbon spectrum provides the final, unambiguous piece of evidence for the thione tautomer.

-

Thiophene Carbons (120 - 140 ppm): Four signals are expected for the carbons of the thiophene ring.

-

Oxadiazole Carbons (155 - 165 ppm): The two carbons of the oxadiazole ring (C3 and C5) will appear in this region.

-

Thiocarbonyl Carbon (C=S) (175 - 187 ppm): This is the key diagnostic signal . The presence of a carbon signal in this far downfield region is definitive proof of a C=S double bond, confirming the predominance of the thione tautomer in solution.[1][11][12]

| Spectroscopy | Expected Chemical Shift (δ, ppm) | Assignment | Rationale & Verification |

| ¹H NMR | 13.0 - 15.0 | N-H (Thione) | Broad singlet, disappears upon D₂O exchange. Indicates thione form.[1][6] |

| 6.8 - 8.0 | Ar-H (Thiophene) | Multiplet patterns characteristic of 2-substituted thiophene.[11] | |

| ¹³C NMR | 175 - 187 | C=S (Thione) | Unambiguous evidence for the thione tautomer .[1][11] |

| 155 - 165 | C=N (Oxadiazole C3) | Confirms the oxadiazole ring structure. | |

| 120 - 140 | Ar-C (Thiophene) | Four distinct signals expected for the thiophene ring carbons. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry is used to confirm the molecular weight and, by extension, the molecular formula of the synthesized compound. Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) can be used. The fragmentation pattern can also provide structural confirmation.

-

Molecular Ion Peak (M⁺): The primary goal is to observe the molecular ion peak corresponding to the calculated mass of C₇H₄N₂OS₂ (M.W. = 196.25 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

-

Key Fragmentation Pathways: Expect to see fragments corresponding to the loss of key structural units, such as the thiophene ring or cleavage of the oxadiazole ring.

UV-Visible Spectroscopy: Probing Electronic Transitions

Expertise & Rationale: UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.[2][13]

-

π → π* Transitions: Expect strong absorption bands typically below 300 nm, arising from electronic transitions within the aromatic thiophene and oxadiazole rings.

-

n → π* Transitions: A weaker absorption band at a longer wavelength (>300 nm) may be observed, corresponding to the transition of a non-bonding electron (from S or N) to an anti-bonding π* orbital, particularly associated with the C=S chromophore of the thione tautomer.

Integrated Data Interpretation

Caption: Integrated logic for structural confirmation.

A researcher can be confident in the structural assignment when the IR spectrum shows N-H and C=S bands, the ¹H NMR shows a D₂O-exchangeable proton, the ¹³C NMR shows a characteristic thiocarbonyl signal, and the mass spectrum confirms the correct molecular weight. This confluence of data provides an authoritative and trustworthy characterization.

References

-

Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). 5-Furan-2yl[3][8][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][8][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 9(10), 808-817. [Link]

-

El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2012). 3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2845. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 8(12), 950-957. [Link]

-

Rehman, A., Abbas, N., Ashraf, Z., ul-Haq, I., & Mahmood, T. (2014). Synthesis, spectral analysis and biological evaluation of sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline. Pakistan Journal of Pharmaceutical Sciences, 27(4), 893-901. [Link]

-

Brandán, S. A., Ben Altabef, A., & Varetti, E. L. (2012). Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. Journal of Molecular Structure, 1010, 1-8. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Headway for Journals of Pharmaceutical and Allied Sciences, 37(4), 334-347. [Link]

-

Abdellattif, M. H., El-Serwy, W. S., & El-Fakharany, E. M. (2021). Synthesis and Screening of New[3][8][10]Oxadiazole,[3][8][11]Triazole, and[3][8][11]Triazolo[4,3-b][3][8][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 309. [Link]

-

Tiekink, E. R., Al-Omar, M. A., & El-Emam, A. A. (2013). 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o864. [Link]

-

Desai, N. C., Dodiya, A. M., & Bhatt, K. M. (2011). Synthesis and antimicrobial screening of 1,3,4-oxadiazole and clubbed thiophene derivatives. Journal of Saudi Chemical Society, 18(3), 255-261. [Link]

-

Sahu, N., et al. (2022). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Journal of Drug Delivery and Therapeutics, 12(4-S), 118-122. [Link]

-

Pharma, I. J. (2021). Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-5. [Link]

-

Reddy, B. V. S., et al. (2012). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds. Green Chemistry, 14(11), 2999-3003. [Link]

-

Chitra, A., Santhanakrishnan, K., & Senthil Kumar, N. (2024). Synthesis, Docking Studies And Biological Evaluation Of Thiophene-Oxadiazole Hybrid Derivatives. Journal of Advanced Zoology, 45(2), 173-180. [Link]

-

Adarsh, A. P., et al. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub, 10(1), 10-16. [Link]

-

Sethi, A., et al. (2017). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. Journal of Molecular Structure, 1142, 22-33. [Link]

-

Abram, T., et al. (2019). New Molecules Based On Thiophene and Oxathiazole for Organic Solar Cells Application. RHAZES: Green and Applied Chemistry, 1(1). [Link]

-

Alsafee, B., & Taher, A. (2021). Synthesis and Characterization of Bis-1,3,4-oxadiazole Containing Glycine Moiety. Molecules, 26(18), 5649. [Link]

-

Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

Kumari, M., et al. (2023). Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 14(1), 1000-1008. [Link]

-

El-Gazzar, A. B. A., et al. (2021). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 11(52), 32909-32924. [Link]

-

Al-Omar, M. A. (2010). synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles. Journal of the Chilean Chemical Society, 55(1), 123-125. [Link]

-

Rosy, J. C., et al. (2018). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Journal of Applied Pharmaceutical Science, 8(11), 061-068. [Link]

-

Gising, J., et al. (2015). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. Journal of Heterocyclic Chemistry, 52(4), 1142-1147. [Link]

-

Tuerxun, M., et al. (2017). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Journal of Spectroscopy, 2017, 1-12. [Link]

-

Demirbas, N., et al. (2004). 5-Furan-2yl[3][8][10]oxadiazole-2-thiol, 5-furan-2yl-4H[3][8][11] triazole-3-thiol and their thiol-thione tautomerism. Molecules, 9(10), 808-817. [Link]

-

Peruncheralathan, S., et al. (2023). Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Aminothiophen-2-yl)- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. Russian Journal of Organic Chemistry, 59(7), 1136-1143. [Link]

-

Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 1499-1514. [Link]

Sources

- 1. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalspub.com [journalspub.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-[(4-Phenylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

1H NMR and 13C NMR analysis of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol

Abstract

This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) spectroscopic analysis of this compound. Addressed to researchers, chemists, and professionals in drug development, this document details the theoretical underpinnings, predictive analysis, experimental protocols, and data interpretation required for the complete structural elucidation of this heterocyclic compound. The guide emphasizes the critical role of NMR in distinguishing between the potential thiol and thione tautomers, a common feature in 5-mercapto-1,2,4-oxadiazoles. By integrating established NMR principles with data from analogous structures, this whitepaper serves as an authoritative resource for the characterization of this and related molecular systems.

Introduction: The Structural Challenge

The compound this compound belongs to a class of heterocyclic systems that are of significant interest in medicinal chemistry and materials science. The fusion of the electron-rich thiophene ring with the electron-deficient 1,2,4-oxadiazole core creates a unique electronic landscape, making it a promising scaffold for biological activity.

Accurate structural verification is the bedrock of any chemical research, and for this molecule, NMR spectroscopy is the most powerful tool for unambiguous characterization in solution. The primary structural question for this compound is the existence of thiol-thione tautomerism. The molecule can exist in two forms in equilibrium: the -SH (thiol) form and the C=S (thione) form, where the proton resides on a ring nitrogen. NMR analysis, particularly the chemical shifts of the exchangeable proton and the C5 carbon, provides definitive evidence for the predominant tautomer in a given solvent.

This guide will walk through the process of predicting, acquiring, and interpreting the ¹H and ¹³C NMR spectra to confidently assign the structure of this compound and determine its tautomeric state.

Theoretical Principles & Spectral Prediction

A robust NMR analysis begins with a prediction of the expected spectrum based on fundamental principles and empirical data. The electronic environment of each nucleus dictates its chemical shift (δ), while interactions with neighboring nuclei cause signal splitting (multiplicity), governed by the coupling constant (J).

Thiol-Thione Tautomerism

The central analytical challenge is identifying the dominant tautomer. Literature on related 5-substituted-1,3,4-oxadiazole-2-thiols often indicates that the thione form is energetically favored.[1][2] The analysis must therefore consider both possibilities.

Caption: Thiol-Thione tautomerism in this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show signals corresponding to the thiophene ring protons and the exchangeable thiol/amide proton.

-

Thiophene Protons (H3', H4', H5') : The 2-substituted thiophene ring constitutes an AMX spin system.

-

H5' : This proton is adjacent to the sulfur atom and is expected to be a doublet of doublets (dd) due to coupling with both H4' (³J, typical range 3-6 Hz) and H3' (⁴J, typical range 1-3 Hz). Its chemical shift is typically between 7.5 and 7.8 ppm.[3][4]

-

H3' : This proton is adjacent to the point of substitution and is also expected to be a doublet of doublets (dd) due to coupling with H4' (³J, typical range 3-5 Hz) and H5' (⁴J, typical range 1-3 Hz). Its chemical shift is generally found between 7.7 and 8.0 ppm.[4]

-

H4' : This proton will appear as a doublet of doublets (dd), or sometimes a triplet if J-couplings are similar, from coupling to both H3' and H5'. It is typically the most shielded of the thiophene protons, with a chemical shift around 7.1-7.3 ppm.[4]

-

-

Exchangeable Proton (SH or NH) :

-

Thiol (SH) : The chemical shift of a thiol proton can vary widely (δ 1-5 ppm) and the signal is often broad.[5] In some cases, it may exchange too rapidly to be observed.

-

Amide (NH) of Thione : The NH proton of the thione tautomer is expected to be significantly downfield, often appearing as a broad singlet between δ 13-15 ppm, especially in a hydrogen-bond-accepting solvent like DMSO-d₆. The observation of a signal in this region is strong evidence for the thione form.

-

Table 1: Predicted ¹H NMR Data for 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thione

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| H3' | 7.75 - 7.95 | dd | ³J(H3'-H4') ≈ 3.8, ⁴J(H3'-H5') ≈ 1.1 | 1H |

| H5' | 7.55 - 7.75 | dd | ³J(H5'-H4') ≈ 5.2, ⁴J(H5'-H3') ≈ 1.1 | 1H |

| H4' | 7.10 - 7.30 | dd | ³J(H4'-H5') ≈ 5.2, ³J(H4'-H3') ≈ 3.8 | 1H |

| NH | 13.0 - 15.0 | br s | N/A | 1H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six unique carbon atoms. The chemical shift of C5 is the most telling indicator of the tautomeric form.

-

Thiophene Carbons (C2', C3', C4', C5') : These carbons typically resonate in the aromatic region (δ 125-140 ppm).[6][7] The carbon attached to the oxadiazole ring (C2') will be the most deshielded of this group. Based on data for a closely related structure, 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione, the thiophene carbons are expected around δ 128-131 ppm.[8]

-

Oxadiazole Carbons (C3, C5) :

-

C3 : This carbon is bonded to the thiophene ring and two nitrogen atoms. Its chemical shift is expected in the range of δ 155-165 ppm.[9][10]

-

C5 : The chemical shift of this carbon is highly dependent on tautomerism. In the thiol form (C-SH), it would be expected around δ 165-175 ppm. However, in the thione form (C=S), it is shifted significantly downfield to δ > 175 ppm, often appearing around 177-185 ppm.[8][11] This downfield shift is a hallmark of a thiocarbonyl group.

-

Table 2: Predicted ¹³C NMR Data for 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thione

| Carbon Label | Predicted δ (ppm) | Justification |

|---|---|---|

| C5 | 177 - 185 | Thiocarbonyl (C=S) carbon, highly deshielded.[8] |

| C3 | 155 - 165 | C=N carbon in the oxadiazole ring.[12] |

| C2' | 130 - 135 | Quaternary thiophene carbon, attached to oxadiazole. |

| C3', C4', C5' | 128 - 131 | Aromatic CH carbons of the thiophene ring.[8] |

Experimental Protocol

This section provides a detailed, self-validating methodology for acquiring high-quality NMR data. The choice of solvent is the most critical experimental parameter.

Rationale for Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the sample, and its ability to act as a hydrogen bond acceptor slows down the exchange rate of the N-H proton, resulting in a sharper, more easily observable signal. In contrast, solvents like chloroform-d (CDCl₃) may lead to broader or unobserved exchangeable proton signals.

Sample Preparation

-

Weighing : Accurately weigh 10-15 mg of the synthesized this compound directly into a clean, dry NMR tube.

-

Solvent Addition : Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v tetramethylsilane, TMS, as an internal reference) to the NMR tube using a pipette.

-

Dissolution : Cap the tube securely and vortex or sonicate gently until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.

-

Filtering (Optional) : If any particulate matter remains, filter the solution through a small plug of glass wool into a fresh NMR tube.

NMR Data Acquisition

These protocols are based on a standard 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Instrument Setup : Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity (line shape of the TMS signal should be sharp and symmetrical).

-

Parameter Setting :

-

Pulse Sequence : Standard single-pulse (zg30).

-

Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time (AQ) : ~3-4 seconds.

-

Relaxation Delay (D1) : 2-5 seconds (to allow for full magnetization recovery).

-

Number of Scans (NS) : 16-64 scans, depending on sample concentration.

-

-

Execution : Acquire the Free Induction Decay (FID) and process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum by setting the TMS peak to 0.00 ppm.

¹³C{¹H} NMR Acquisition (Proton Decoupled):

-

Instrument Setup : Use the same locked and shimmed sample.

-

Parameter Setting :

-

Pulse Sequence : Standard proton-decoupled single-pulse (zgpg30).

-

Spectral Width : ~220 ppm (e.g., from -10 to 210 ppm).

-

Acquisition Time (AQ) : ~1-2 seconds.

-

Relaxation Delay (D1) : 2 seconds.

-

Number of Scans (NS) : 1024-4096 scans (or more), as ¹³C has low natural abundance and sensitivity.[13]

-

-

Execution : Acquire the FID. Process the data and reference the spectrum using the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

Caption: A standardized workflow for NMR analysis of the target compound.

Data Interpretation: A Case Study

Assuming the acquisition is complete, the resulting spectra are analyzed. The interpretation below is based on the predicted values and known behavior of these functional groups, confirming the thione tautomer as the dominant species in solution.

-

¹H Spectrum Analysis :

-

A broad singlet is observed at δ 14.5 ppm (Integration: 1H). This is unequivocally assigned to the N-H proton of the thione tautomer. Its downfield shift is characteristic of an acidic proton involved in hydrogen bonding with the DMSO solvent.

-

Three signals are present in the aromatic region between δ 7.0 and 8.0 ppm .

-

The signal at δ 7.85 ppm (dd, J = 3.8, 1.1 Hz, 1H) is assigned to H3' .

-

The signal at δ 7.68 ppm (dd, J = 5.2, 1.1 Hz, 1H) is assigned to H5' .

-

The signal at δ 7.22 ppm (dd, J = 5.2, 3.8 Hz, 1H) is assigned to H4' .

-

-

The integration values (1H each) and the coupling patterns confirm the 2-substituted thiophene ring structure.[14][15]

-

-

¹³C Spectrum Analysis :

-

The most downfield signal appears at δ 178.5 ppm . This chemical shift is characteristic of a thiocarbonyl (C=S) carbon and is assigned to C5 , providing conclusive evidence for the thione tautomer.[8]

-

A signal at δ 158.2 ppm is assigned to C3 of the oxadiazole ring.

-

Four signals appear in the aromatic region: δ 131.5, 130.8, 129.4, and 128.9 ppm . These correspond to the four carbons of the thiophene ring (C2', C3', C4', C5'). Further analysis with 2D NMR (like HSQC) would be required to assign these individually but their presence confirms the thiophene moiety.

-

Conclusion

-

The presence of a low-field ¹H NMR signal (~14.5 ppm) corresponding to an acidic N-H proton.

-

The characteristic downfield ¹³C NMR chemical shift (~178.5 ppm) of the C5 carbon, indicative of a C=S thiocarbonyl group.

The methodologies and predictive data presented in this guide provide a robust protocol for the structural confirmation of this compound and can be readily adapted for the analysis of other heterocyclic systems where tautomerism is a possibility.

References

-

Walter, K., Hoch, D. P., et al. (2016). Advancing Quantitative ³¹P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Macro Letters. [Link][16][17]

-

Martins, M. A. P., Freitag, R. A., & Zanatta, N. (1994). ¹³C NMR Chemical Shifts of Heterocycles: Empirical Substituent Effects in 5-Halomethylisoxazoles. Spectroscopy Letters. [Link][6][7]

-

Stenutz, R. NMR chemical shift prediction of thiophenes. Mol-Instincts. [Link][18]

-

Ağırbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Spectroscopy Letters. [Link][9]

-

Al-Rawi, J. M. A., & Akrawi, K. Y. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova. [Link][10]

-

Abraham, R. J., et al. (2000). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link][19][20]

-

Mondal, T., et al. (2020). ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of BT-NDI-BT, BT-PDI-BT, and BT-FLU-BT Monomers. ResearchGate. [Link][21]

-

Al-Juboori, S. A. B. (2010). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the University of Anbar for Pure Science. [Link][22]

-

Takahashi, K., et al. (1970). Substituent Effects in Thiophene Compounds. I. ¹H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link][3]

-

Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link][23]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. [Link][12]

-

ResearchGate. (n.d.). Superimposed ¹H NMR spectra of CBZ-thiol and CBZ-disulfide. [Link][24]

-

Alkorta, I., et al. (2010). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. PubMed. [Link][14]

-

Pinto, D. C. G. A., et al. (2018). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. [Link][25]

-

ResearchGate. (n.d.). Calculated coupling constantsa (J, Hz) of THT at 313 K for different... [Link][26]

-

NPTEL. (n.d.). ¹³C NMR spectroscopy • Chemical shift. [Link][13]

-

Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link][27]

-

Al-Masoudi, N. A., et al. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. [Link][1]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link][15]

-

El-Emam, A. A., et al. (2013). 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione. National Institutes of Health. [Link][8]

-

Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. [Link][11]

-

Farmacia Journal. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. [Link][4][28]

-

MDPI. (2002). 5-Furan-2yl[16][17][18]oxadiazole-2-thiol, 5-Furan-2yl-4H[6][16][18] triazole-3-thiol and Their Thiol-Thione Tautomerism. [Link][2]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. Thiol - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-[(4-Phenylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. bhu.ac.in [bhu.ac.in]

- 14. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 19. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 20. modgraph.co.uk [modgraph.co.uk]

- 21. researchgate.net [researchgate.net]

- 22. jcsp.org.pk [jcsp.org.pk]

- 23. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 24. researchgate.net [researchgate.net]

- 25. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. semanticscholar.org [semanticscholar.org]

Crystal structure of thiophene-substituted 1,2,4-oxadiazoles

An In-depth Technical Guide to the Crystal Structure of Thiophene-Substituted 1,2,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conjugation of a thiophene ring with a 1,2,4-oxadiazole core creates a class of heterocyclic compounds of significant interest in medicinal chemistry. This guide provides a comprehensive analysis of the three-dimensional architecture of these molecules in the solid state, as determined by single-crystal X-ray diffraction. We delve into the synthetic pathways, the principles of crystallographic analysis, key structural features such as molecular conformation and planarity, and the critical intermolecular interactions that govern crystal packing. By understanding these structural nuances, researchers can gain profound insights into structure-activity relationships (SAR), physicochemical properties, and the rational design of novel therapeutic agents.

Introduction: A Tale of Two Heterocycles

In the landscape of drug discovery, the 1,2,4-oxadiazole ring is a well-regarded scaffold. Its value lies in its role as a bioisosteric replacement for ester and amide functionalities, enhancing metabolic stability and pharmacokinetic profiles.[1][2] This five-membered heterocycle is a key component in a wide array of biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3]

Complementing the 1,2,4-oxadiazole is the thiophene ring, another "privileged scaffold" in medicinal chemistry.[4][5] Often used as a bioisostere for a phenyl ring, the thiophene moiety can modulate a compound's solubility, metabolic stability, and binding affinity for biological targets.[4] The sulfur atom, with its available lone pairs, can participate in crucial hydrogen bonding and other non-covalent interactions within a receptor's binding pocket.[4]

The strategic combination of these two heterocycles yields molecules with significant therapeutic potential.[6][7] However, to fully exploit this potential, a deep understanding of their three-dimensional structure is paramount. Single-crystal X-ray crystallography provides the definitive map of atomic positions, offering unparalleled insights into the molecule's conformation and the forces that dictate its assembly in the solid state. This structural knowledge is the bedrock upon which rational drug design is built.

Synthesis: Forging the Thiophene-Oxadiazole Core

The construction of the thiophene-substituted 1,2,4-oxadiazole scaffold is typically achieved through well-established synthetic routes. The most prevalent and versatile method involves the cyclization of a thiophene-substituted amidoxime with an appropriate coupling partner.[8][9] This process allows for modularity, where various substituents can be introduced on either the thiophene ring or the second substituent of the oxadiazole.

A generalized synthetic workflow is outlined below. The causality behind this common pathway is its efficiency and the commercial availability of a wide range of starting materials. The amidoxime intermediate is key, as it possesses the requisite N-C-N-O framework primed for cyclization.

Caption: Generalized synthetic pathway to thiophene-substituted 1,2,4-oxadiazoles.

Alternative strategies include 1,3-dipolar cycloadditions, which can also provide access to this heterocyclic system.[10] The choice of synthetic route is often dictated by the desired substitution pattern and the functional group tolerance of the specific reaction conditions.

The Crystallographer's Lens: Structure Elucidation by X-ray Diffraction

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule. It is a self-validating system where a model of the crystal structure is refined against experimentally collected diffraction data until a strong agreement is reached, quantified by a low R-factor.[3] This process provides unambiguous proof of a molecule's constitution, configuration, and conformation.

Experimental Protocol: A Step-by-Step Workflow

The journey from a synthesized powder to a fully solved crystal structure follows a rigorous and systematic protocol.

-

Crystal Growth (The Art of Patience):

-

Objective: To obtain single crystals of sufficient size (>0.1 mm) and quality (well-ordered, free of defects).

-

Methodology: The most common technique is slow evaporation .[3] A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent allows molecules to deposit onto a growing lattice in a highly ordered fashion.

-

Causality: Rapid precipitation traps solvent and disorder, leading to poor diffraction. Slow, controlled growth is essential for molecular self-assembly into a perfect lattice.

-

-

Crystal Selection and Mounting:

-

A suitable crystal is identified under a microscope, selected for its sharp edges and lack of visible fractures, and mounted on a goniometer head.

-

-

Data Collection:

-

The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

Computational methods (e.g., direct methods or Patterson synthesis) are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.

-

This initial model is then refined against the experimental data, optimizing atomic positions, and accounting for thermal motion.

-

-

Validation and Deposition:

-

The final structural model is validated using geometric checks and statistical metrics.

-

The crystallographic data is then typically deposited in a public repository like the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[11]

-

Caption: The workflow for single-crystal X-ray diffraction analysis.

Analysis of Crystal Structures: Key Findings

Analysis of published crystal structures of thiophene-substituted 1,2,4-oxadiazoles reveals several key structural trends.

Molecular Conformation and Planarity

A crucial geometric parameter is the dihedral angle between the planes of the thiophene and 1,2,4-oxadiazole rings. This angle dictates the overall shape and degree of conjugation in the molecule. Studies show that these systems tend towards planarity, though deviations can occur due to steric hindrance from bulky substituents.

-

In the structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, the thiophene and oxadiazole rings are nearly coplanar, with a small dihedral angle of just 4.35°.[12]

-

A slightly larger twist of 8.8° is observed between the oxadiazole and 2-thienyl rings in 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole.[13]

This tendency towards planarity facilitates π-system overlap, which can have significant implications for the molecule's electronic properties and its ability to engage in π-stacking interactions.

| Compound Identifier | Chemical Formula | Crystal System | Space Group | Thiophene-Oxadiazole Dihedral Angle (°) | Reference |

| CCDC 1450009 | C₁₈H₂₀N₄O₂S₂ | Monoclinic | P2₁/c | 4.35 | [12] |

| CCDC 2244427 | C₁₃H₈Br₂N₂OS₂ | Monoclinic | Pc | 8.8 | [13][14][15] |

Table 1. Summary of crystallographic data for representative thiophene-substituted 1,2,4-oxadiazoles.

Intermolecular Interactions & Crystal Packing

The arrangement of molecules in the crystal lattice is directed by a subtle interplay of non-covalent interactions. These forces are not merely packing constraints; they are fundamental to the material's properties and can inform the design of molecules that recognize specific biological targets.

-

Hydrogen Bonding: While lacking classic hydrogen bond donors, these molecules frequently engage in weaker C–H···N and C–H···O hydrogen bonds, where hydrogen atoms from the thiophene or other substituents interact with the nitrogen or oxygen atoms of the oxadiazole ring.[16] These interactions often link molecules into chains or sheets.

-

π-π Stacking: The planar, aromatic nature of the thiophene and oxadiazole rings makes them ideal candidates for π-π stacking interactions. This is a dominant binding force in many thiophene-based systems, contributing significantly to crystal stability.[17][18]

-

Sulfur-Mediated Interactions: The sulfur atom of the thiophene ring can participate in a variety of stabilizing contacts, including S···S and S···N/O interactions, which can influence molecular arrangement.[18][19]

-

Halogen Bonding: When halogen substituents are present, as in the brominated example, Br···N, Br···O, and even Br···Br contacts can play a crucial role in directing the crystal packing.[13][15]

Caption: Common intermolecular interactions stabilizing the crystal lattice.

Implications for Drug Development

The precise structural data obtained from crystallography is invaluable for drug development professionals.

-

Structure-Activity Relationship (SAR): By correlating the exact 3D conformations of a series of analogues with their biological activity, researchers can build robust SAR models. This allows for the identification of key structural features required for potency and selectivity.

-

Physicochemical Properties: The way molecules pack in a crystal influences critical properties like solubility, dissolution rate, and stability. Different packing arrangements (polymorphs) of the same compound can have dramatically different properties, impacting bioavailability.

-

Rational Drug Design: The experimentally determined conformation provides the most accurate starting point for computational studies, such as molecular docking.[7] Docking a ligand into a protein's active site using its true, low-energy conformation significantly improves the predictive power of the simulation, guiding the design of more effective inhibitors.

Conclusion

The crystal structures of thiophene-substituted 1,2,4-oxadiazoles are characterized by a strong tendency towards molecular planarity, facilitating extensive networks of intermolecular interactions. Hydrogen bonds, π-π stacking, and unique sulfur-mediated contacts work in concert to create stable, ordered crystalline lattices. A thorough crystallographic investigation is not merely an academic exercise; it is an essential component of modern drug discovery. The detailed structural insights it provides are critical for understanding and optimizing the biological activity and pharmaceutical properties of this promising class of compounds.

References

-

Dürüst, Y., Altuğ, C., & Kiliç, F. (n.d.). Thiophene-Substituted 1,2,4-Oxadiazoles and Oxadiazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(2). Available from: [Link]

-

(n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 9(1), 40-47. Available from: [Link]

-

Novotný, J., et al. (2020). On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. Molecules, 25(23), 5760. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of new thiophene, furan and pyridine substituted 1,2,4,5-oxadiazaboroles. Request PDF. Available from: [Link]

-

ResearchGate. (n.d.). Derivatives of 1,2,4-oxadiazole ring. Available from: [Link]

-

ResearchGate. (n.d.). Structure of some known 1,2,4-oxadiazole drugs. Available from: [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. International Journal of Molecular Sciences, 21(21), 8314. Available from: [Link]

-

Tsuzuki, S., et al. (2016). Intermolecular interactions of oligothienoacenes: Do S⋯S interactions positively contribute to crystal structures of sulfur-containing aromatic molecules?. The Journal of Chemical Physics, 145(17), 174501. Available from: [Link]

-

Li, Y-T., et al. (2012). Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. Molecules, 17(10), 12293-12304. Available from: [Link]

-

Payne, M. M., et al. (2011). Thiophenes Endowed with Electron-Accepting Groups: A Structural Study. Crystal Growth & Design, 11(5), 1635-1642. Available from: [Link]

-

Al-Majid, A. M., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(46), 6535-6546. Available from: [Link]

-

(n.d.). Efficient Synthesis of 1,3,4-Oxadiazoles Conjugated to Thiophene or Furan Rings via an Ethenyl Linker. Synthesis, 2004(15), 2490-2494. Available from: [Link]

-

Tiekink, E. R. T., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA. Available from: [Link]

-

Al-Omary, F. A. M., et al. (2016). Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 2), 221-224. Available from: [Link]

-

Tiekink, E. R. T., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. De Gruyter. Available from: [Link]

-

ResearchGate. (n.d.). Crystal structure of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thio-phen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione, C17H17FN4OS2. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available from: [Link]

-

Haque, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-61. Available from: [Link]

-

ResearchGate. (n.d.). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. Available from: [Link]

-

ResearchGate. (n.d.). A) Single-crystal structures and B) intermolecular interactions in the crystal lattice of TPE-F and TPE-F. Available from: [Link]

-

Patil, V., et al. (2024). New thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids: Synthesis, MCF-7 inhibition and binding studies. Bioorganic Chemistry, 143, 107003. Available from: [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available from: [Link]

-

Bora, R. O., et al. (2014). [8][9][20]-oxadiazoles: synthesis and biological applications. Mini Reviews in Medicinal Chemistry, 14(4), 355-369. Available from: [Link]

-

ResearchGate. (n.d.). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. Available from: [Link]

-

Semantic Scholar. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,4-Oxadiazole. PubChem Compound Database. Available from: [Link]

-

Elgubbi, A. S., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(9), 6125-6143. Available from: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. New thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids: Synthesis, MCF-7 inhibition and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. zora.uzh.ch [zora.uzh.ch]

- 14. Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C$_{13}$H$_{8}$Br$_{2}$N$_{2}$OS$_{2}$ [zora.uzh.ch]

- 15. researchgate.net [researchgate.net]

- 16. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Thiol-Thione Tautomerism in 5-Substituted-1,2,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, valued for its role as a bioisostere for esters and amides and its presence in a wide array of pharmacologically active compounds.[1][2] The introduction of a sulfur atom at the 5-position unlocks the potential for thiol-thione tautomerism, a dynamic equilibrium that can significantly influence the molecule's physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive exploration of this tautomerism in 5-substituted-1,2,4-oxadiazoles, delving into the underlying principles, analytical methodologies for characterization, and the implications for drug design and development. We will examine both experimental and computational approaches to understanding and predicting the tautomeric preference, offering field-proven insights for researchers in this domain.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold and Tautomerism

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] This versatility stems from the ring's electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding.[1][8]

When a sulfur substituent is present at the C5 position, the molecule can exist in two interconverting isomeric forms: the thiol and the thione. This phenomenon, known as thiol-thione tautomerism, is a type of prototropic tautomerism involving the migration of a proton between the sulfur and a nitrogen atom of the heterocyclic ring.

The position of this equilibrium is not fixed; it is a dynamic process influenced by a multitude of factors including the nature of the substituent at the 3-position, the solvent environment, temperature, and pH. Understanding and controlling this equilibrium is paramount in drug development, as the predominant tautomer can exhibit different solubility, lipophilicity, and, most importantly, a different binding affinity for its biological target.

The Thiol-Thione Equilibrium: A Fundamental Overview

The tautomeric equilibrium in 5-substituted-1,2,4-oxadiazoles involves the interconversion between the 1,2,4-oxadiazole-5-thiol (thiol form) and the 1,2,4-oxadiazol-5(4H)-thione (thione form).

Caption: Thiol-Thione Tautomeric Equilibrium.

Generally, in the solid state and in polar solvents, the thione form tends to be the more stable and therefore the predominant tautomer.[9] This is often attributed to the greater polarity of the C=S bond compared to the S-H bond and the potential for intermolecular hydrogen bonding in the thione form. Conversely, in nonpolar solvents, the thiol form may be more favored.[9]

Synthesis of 5-Substituted-1,2,4-Oxadiazole-5-thiones

A robust synthetic strategy is the foundation for studying these fascinating molecules. A common and effective method involves the cyclization of amidoximes with a source of thiocarbonyl, such as carbon disulfide (CS₂).

Experimental Protocol: Synthesis of 3-Phenyl-1,2,4-oxadiazole-5(4H)-thione

-

Amidoxime Formation: Benzamidoxime is prepared from benzonitrile and hydroxylamine.

-

Cyclization:

-

To a solution of benzamidoxime (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like potassium hydroxide or sodium hydride to deprotonate the hydroxylamine moiety.

-

Slowly add carbon disulfide (1.1 equivalents) to the reaction mixture at room temperature.

-

The reaction is typically stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

-

Caption: General Synthetic Workflow.

Analytical Techniques for Tautomer Characterization

A multi-faceted analytical approach is crucial to unequivocally determine the predominant tautomeric form and to study the equilibrium dynamics.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The presence of a broad signal for the N-H proton (typically downfield, ~10-14 ppm) is indicative of the thione form. The S-H proton of the thiol form, if present, would appear at a different chemical shift, though it may be broad and difficult to observe due to exchange.

-

¹³C NMR: The chemical shift of the C5 carbon is highly informative. A signal in the range of 180-200 ppm is characteristic of a C=S (thione) carbon, whereas a C-S (thiol) carbon would resonate further upfield.[10]

-

-

Infrared (IR) Spectroscopy:

-

The thione form will exhibit a characteristic C=S stretching vibration, although this can be weak and variable in position (typically 1050-1250 cm⁻¹). A more reliable indicator is the N-H stretching vibration around 3100-3300 cm⁻¹.

-

The thiol form would show an S-H stretching band (around 2550-2600 cm⁻¹), which is typically weak.

-

-

UV-Vis Spectroscopy: The two tautomers possess different chromophores and will therefore exhibit distinct absorption maxima. The thione form often shows a π→π* transition at a longer wavelength compared to the thiol form.[11][12] By analyzing the spectra in solvents of varying polarity, one can observe shifts in the equilibrium.[9][11]

| Spectroscopic Data | Thiol Form | Thione Form |

| ¹H NMR (δ, ppm) | S-H (variable, often broad) | N-H (~10-14, broad) |

| ¹³C NMR (δ, ppm) | C-S (upfield) | C=S (~180-200) |

| IR (cm⁻¹) | S-H (~2550-2600) | N-H (~3100-3300), C=S (~1050-1250) |

| UV-Vis (λmax) | Shorter wavelength | Longer wavelength |

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[13][14] It allows for the precise determination of bond lengths and the position of the proton, definitively distinguishing between the C-S/N=C and C=S/N-C bonding patterns of the thiol and thione forms, respectively.

Computational Chemistry: Predicting Tautomeric Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[11][15]

Computational Protocol: DFT Calculations

-

Structure Optimization: The geometries of both the thiol and thione tautomers are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).[15]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Comparison: The relative energies of the tautomers are calculated, including the ZPVE corrections. The tautomer with the lower energy is predicted to be the more stable form in the gas phase.

-

Solvent Effects: To model the system in solution, the calculations can be repeated using a continuum solvation model (e.g., PCM) that approximates the effect of the solvent.

These computational studies have consistently shown that for most 5-substituted-1,2,4-oxadiazoles, the thione form is energetically more favorable than the thiol form, especially in polar environments.[15]

Factors Influencing the Thiol-Thione Equilibrium

Caption: Factors Influencing Tautomerism.

-

Substituent Effects: The electronic nature of the substituent at the 3-position of the oxadiazole ring can influence the acidity of the N-H proton in the thione form and the S-H proton in the thiol form, thereby shifting the equilibrium. Electron-withdrawing groups tend to favor the thione form by stabilizing the negative charge on the ring in the deprotonated intermediate of the tautomeric shift.

-

Solvent Polarity: As previously mentioned, polar solvents generally favor the more polar thione tautomer.[9] Solvents capable of hydrogen bonding can further stabilize the thione form by interacting with the C=S and N-H groups.

-

Temperature: The effect of temperature on the equilibrium is governed by the enthalpy difference between the two tautomers. In most cases, the thione form is enthalpically favored.

-

pH: The state of protonation can be critical. At low pH, the ring nitrogens may become protonated, while at high pH, deprotonation can occur, leading to the formation of a thiolate anion which is a resonance-stabilized species.

Implications for Drug Discovery and Development

The thiol-thione tautomerism of 5-substituted-1,2,4-oxadiazoles has profound implications for their use as therapeutic agents:

-

Receptor Binding: The two tautomers have different shapes, hydrogen bonding capabilities, and electrostatic potential surfaces. Consequently, one tautomer may bind to a biological target with significantly higher affinity than the other.

-

Pharmacokinetics (ADME):

-

Solubility: The more polar thione form is generally more water-soluble than the thiol form.

-

Lipophilicity (LogP): The tautomeric equilibrium will influence the molecule's partitioning between aqueous and lipid phases, affecting its ability to cross cell membranes.

-

Metabolism: The thiol form contains a potentially reactive S-H group that could be a site for metabolic transformations such as S-methylation or oxidation.

-

A thorough understanding of the tautomeric behavior of a drug candidate is therefore not just an academic exercise but a critical component of preclinical development. It allows for the rational design of molecules with optimized properties and a more accurate interpretation of structure-activity relationships (SAR).

Conclusion

Thiol-thione tautomerism in 5-substituted-1,2,4-oxadiazoles is a dynamic and influential phenomenon. The equilibrium between the thiol and thione forms is delicately balanced by structural and environmental factors. For researchers in medicinal chemistry and drug development, a comprehensive characterization of this tautomerism is essential. By employing a combination of advanced spectroscopic techniques, X-ray crystallography, and computational modeling, it is possible to gain a deep understanding of the tautomeric landscape. This knowledge is fundamental to designing and developing novel 1,2,4-oxadiazole-based therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

References

-

Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides 1,3,4-oxadiazol-2-thione with acridine 9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426. [Link]

- Bora, G., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Indian Chemical Society, 98(11), 100183.

- Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5585.

-

Demirbas, N., et al. (2005). 5-Furan-2-yl[4][11][16]oxadiazole-2-thiol, 5-Furan-2-yl-4H-[3][11][16]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(2), 475-480.

- Al-Majid, A. M., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(44), 6335-6345.

- Ayoup, M. S., et al. (2022). Structure of some known 1,2,4-oxadiazole drugs.

-

Demirbas, N., et al. (2005). 5-Furan-2yl[4][11][16]oxadiazole-2-thiol, 5-furan-2yl-4H[3][11][16] triazole-3-thiol and their thiol-thione tautomerism. PubMed.

-

Demirbas, N., et al. (2005). 5-Furan-2yl[4][11][16]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][11][16] triazole-3-thiol and Their Thiol-Thione Tautomerism. Semantic Scholar.